2-Cyanothioacetamide

Descripción general

Descripción

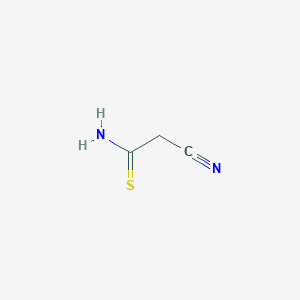

2-Cyanothioacetamide is an organic compound with the molecular formula C3H4N2S. It is a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. The compound is characterized by the presence of both a cyano group (-CN) and a thioamide group (-CSNH2), which contribute to its reactivity and utility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyanothioacetamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:

Cyanoacetamide and Hydrogen Sulfide Reaction:

Another method involves the reaction of cyanoacetic acid with thioamide derivatives under acidic conditions. This method is less common but can be used to produce this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the cyanoacetamide and hydrogen sulfide reaction. The process is optimized for yield and purity, often using continuous flow reactors and automated control systems to maintain reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyanothioacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of amines or other reduced sulfur-containing compounds.

Substitution: The cyano and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Amines and reduced sulfur compounds

Substitution: Substituted thioamides and cyano derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Cyanothioacetamide is primarily recognized for its role as a precursor in the synthesis of heterocyclic compounds. Notably, it has been utilized in the preparation of:

- 2-Pyridothiones : These compounds have diverse applications in medicinal chemistry and material science. Research indicates that this compound can effectively facilitate the synthesis of various 2-pyridothiones, which are important for developing new pharmaceuticals.

- Thiazole Derivatives : The compound is also employed in synthesizing thiazole derivatives, which are crucial intermediates in the production of dyes and agrochemicals. For instance, studies have demonstrated the successful synthesis of substituted 2-cyanomethyl-4-phenylthiazoles using microwave irradiation techniques, enhancing reaction efficiency and product yield .

Medicinal Chemistry

Research has highlighted the potential pharmacological properties of this compound and its derivatives:

- Antimicrobial Activity : Several studies have reported that derivatives of this compound exhibit promising antimicrobial properties. These compounds are being investigated for their effectiveness against various bacterial strains, making them potential candidates for new antibiotic therapies.

- Anticancer Properties : Recent investigations into the cytotoxicity of compounds derived from this compound have shown significant activity against human cancer cell lines. For example, novel derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells, demonstrating selective toxicity towards malignant cells over normal cells .

Coordination Chemistry

The compound has shown promise as a ligand in coordination chemistry:

- Metal Complex Formation : this compound can form complexes with transition metals, which may enhance its biological activity or alter its reactivity profile. This property is being explored for developing new catalysts and therapeutic agents.

Agrochemical Applications

In agrochemistry, this compound is being studied for its potential use in developing new pesticides and herbicides:

- Synthesis of Agrochemical Intermediates : Its ability to participate in various chemical reactions makes it a valuable intermediate in synthesizing agrochemicals that can improve crop protection and yield.

Table 1: Summary of Key Applications

Mecanismo De Acción

The mechanism of action of 2-Cyanothioacetamide involves its reactivity with various nucleophiles and electrophiles. The cyano group (-CN) and thioamide group (-CSNH2) provide sites for nucleophilic and electrophilic attack, respectively. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of diverse products.

Molecular Targets and Pathways

In biological systems, this compound and its derivatives can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

2-Cyanothioacetamide can be compared with other similar compounds, such as:

Cyanoacetamide (NCCH2CONH2): Lacks the thioamide group, making it less reactive in certain types of reactions.

Thioacetamide (CH3CSNH2): Lacks the cyano group, limiting its utility in the synthesis of cyano-containing heterocycles.

2-Cyanoacetamide (NCCH2CONH2): Similar in structure but lacks the sulfur atom, affecting its reactivity and applications.

Uniqueness

The presence of both the cyano and thioamide groups in this compound makes it a unique and versatile compound in organic synthesis. Its ability to participate in a wide range of reactions and form diverse products sets it apart from other similar compounds.

Actividad Biológica

2-Cyanothioacetamide (CTA) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and enzyme inhibition properties. This article synthesizes current research findings on CTA, highlighting its biological activity, synthesis methods, and potential applications.

This compound is a sulfur-containing organic compound with the molecular formula C₄H₄N₂OS. It serves as a versatile building block in organic synthesis, particularly in the development of biologically active heterocycles. Several studies have reported various synthetic routes to obtain CTA, often involving reactions with different electrophiles and nucleophiles.

Synthesis Examples:

- Condensation Reactions: CTA can be synthesized through condensation reactions with aromatic aldehydes and other nucleophiles, yielding various substituted thiazoles and pyridines .

- One-Pot Reactions: Efficient one-pot reactions involving CTA have been developed for synthesizing complex heterocycles, demonstrating its utility in medicinal chemistry .

1. Anticancer Activity

CTA has demonstrated significant anticancer properties across various studies. For instance, a study reported that derivatives of CTA exhibited potent cytotoxic effects against human cancer cell lines such as HeLa (cervical) and MCF7 (breast) with IC₅₀ values as low as 3.5 µg/mL for certain derivatives .

Table 1: Anticancer Activity of CTA Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 3a | HeLa | 3.5 |

| 3a | MCF7 | 4.5 |

| 8b | PC-3 | 24.213 |

2. Antimicrobial Activity

Research has indicated that CTA exhibits notable antimicrobial properties. Its derivatives have been tested against various pathogens, showing effectiveness comparable to standard antibiotics. For example, certain substituted pyridines derived from CTA displayed significant antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of CTA Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | S. aureus | 15 µg/mL |

| 5b | E. coli | 20 µg/mL |

3. Enzyme Inhibition

CTA has been studied for its enzyme inhibition capabilities, particularly against glucosidases and glucuronidases, which are relevant in metabolic disorders like diabetes and cancer. For instance, certain derivatives exhibited IC₅₀ values significantly lower than standard inhibitors like acarbose .

Table 3: Enzyme Inhibition Activity of CTA Derivatives

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| 8a | α-Glucosidase | 13.2 |

| 9 | β-Glucuronidase | 0.003 |

Case Studies

Several case studies have highlighted the potential applications of CTA in drug development:

- Case Study on Anticancer Properties: A recent study synthesized various thiazole derivatives from CTA and tested them against multiple cancer cell lines, finding that modifications to the thiazole ring enhanced cytotoxicity significantly .

- Case Study on Antimicrobial Effects: Another investigation focused on the synthesis of pyridine derivatives from CTA, which showed promising results against resistant bacterial strains, suggesting potential for new antibiotic therapies .

Propiedades

IUPAC Name |

2-cyanoethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPYMZQTCPRLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223770 | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7357-70-2 | |

| Record name | Cyanothioacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7357-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7357-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-cyanothioacetamide is C3H4N2S, and its molecular weight is 100.14 g/mol.

ANone: While specific spectroscopic data depends on the study and conditions, key features include:

- Mass spectrometry: The molecular ion peak (M+) is typically observed, along with characteristic fragmentation patterns. [, , , ]

- pH: Stability can be affected under strongly acidic or basic conditions. [, ]

- Solvent: Solubility and stability can vary in different solvents. [, , ]

ANone: this compound serves as a valuable reagent in synthesizing various heterocyclic compounds, including:

- Thieno[2,3-b]pyridines: Reacting this compound with enaminones under basic conditions provides a facile route to these compounds. [, , ]

- 3,5-Dicyano-1,2-dihydropyrid-2-ones: A one-pot reaction of this compound with malononitrile and aromatic aldehydes in aqueous media, under microwave irradiation, yields these compounds. [, ]

- 1,2,3-thiadiazole-4-carbimidamides and 5-amino-1,2,3-triazole-4-carbothioamides: Reacting 2-cyanothioacetamides with various azides in water, in the presence of alkali, leads to the formation of these compounds. This method offers an efficient, atom-economic, and environmentally friendly approach. []

A: Water plays a crucial role in influencing the reactivity of azides towards 2-cyanothioacetamides. The reaction pathway can be switched between the formation of 1,2,3-thiadiazole and 1,2,3-triazole derivatives by controlling the solvent and base used. [, ]

ANone: Structural modifications, such as N-aryl or N-alkyl substitutions, can influence the reactivity of this compound. For instance:

- N-aryl 2-cyanothioacetamides: These derivatives have been employed in synthesizing various heterocycles, including 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamides, and chromeno[3,4-c]pyridines. []

- α-Alkylated β-diketones: Reacting this compound with these compounds provides access to pyridine-2(1H)-thione, thieno(2,3-b)pyridine, and pyrido(2,3-c)pyrazole derivatives. []

ANone: Yes, computational chemistry plays a role in understanding this compound's properties and reactivity. For example, DFT calculations have been used to:

- Investigate the mechanism of Cornforth-type rearrangement in 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts, which are derived from 2-cyanothioacetamides. []

- Study hydrogen-atom tunneling in this compound. []

ANone: A range of techniques are employed to characterize this compound and its derivatives, as well as to monitor reaction progress and analyze product mixtures. These techniques include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.